3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
Overview
Description
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride, also known as MBPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated phenoxy piperidine derivative, and is a structural analog of the neurotransmitter dopamine. MBPP is a widely studied compound due to its potential applications in neuroscience and pharmacology, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Research on related phenylpiperidine derivatives, such as paroxetine hydrochloride, focuses on their physicochemical properties, spectroscopic data, and methods of preparation. These studies contribute to understanding the chemical behavior and potential applications of similar compounds in scientific research (David Germann et al., 2013).
- Studies on halogenated phenolic chalcones and their bis Mannich bases, which include compounds with structural similarities to the queried compound, highlight their synthesis, cytotoxic, and enzyme inhibitory effects, suggesting their utility in developing anticancer drug candidates (C. Yamali et al., 2016).
Bioactivities and Potential Applications
- Research on stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation reveals the potential of such compounds in medicinal chemistry, providing a basis for the development of therapeutics targeting various biological pathways (Karen Mollet et al., 2011).
- Halogenated 4-(phenoxymethyl)piperidines have been studied for their potential as radiolabeled probes for σ-1 receptors, indicating their application in in vivo tomographic studies of receptors (R. Waterhouse et al., 1997).
properties
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDBPMEVOEOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride | |
CAS RN |
1220030-55-6 | |
Record name | Piperidine, 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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